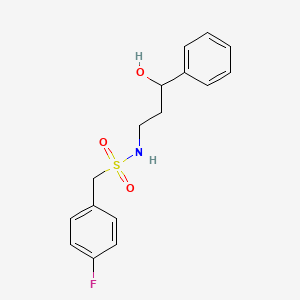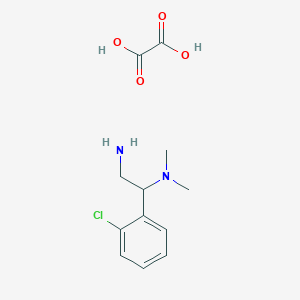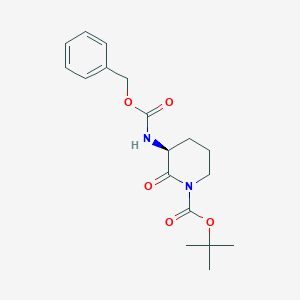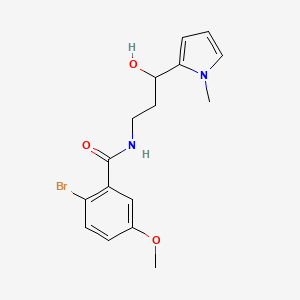![molecular formula C16H16N2O6 B2396913 N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(2-(furan-3-il)-2-hidroxietil)oxalamida CAS No. 1396767-21-7](/img/structure/B2396913.png)
N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(2-(furan-3-il)-2-hidroxietil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety and a furan ring
Aplicaciones Científicas De Investigación
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves a multi-step process. One common method starts with the preparation of benzo[d][1,3]dioxol-5-ylmethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The pathways involved include the modulation of tubulin polymerization and stabilization of microtubule structure .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethylamine: A precursor in the synthesis of the target compound.
Furan-2,3-dione derivatives: Products of oxidation reactions involving the furan ring.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar structural motifs and biological activities.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-12(11-3-4-22-8-11)7-18-16(21)15(20)17-6-10-1-2-13-14(5-10)24-9-23-13/h1-5,8,12,19H,6-7,9H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZCCGRAYWKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/new.no-structure.jpg)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2396832.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2396836.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)
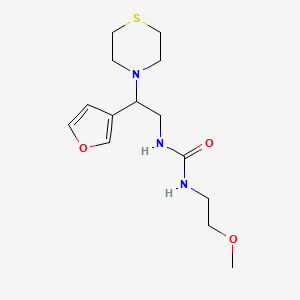
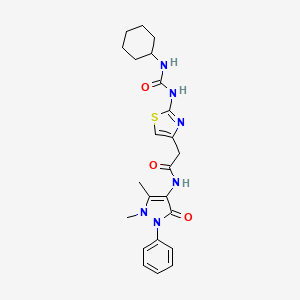
methanone oxime](/img/structure/B2396846.png)

